molecular formula C18H23NO5 B1408378 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid CAS No. 1708126-13-9

1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid

Cat. No. B1408378
M. Wt: 333.4 g/mol
InChI Key: GWTMKPRHZSHKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the synthesis of spiro[indole-3,4′-piperidin]-2-ones, demonstrating its role in the formation of complex molecular structures through steps like anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis (Freund & Mederski, 2000).
  • It is also instrumental in the synthesis of various sigma receptor ligands, where its spirocyclic structure is crucial for the binding properties for sigma(1) and sigma(2) receptors (Maier & Wünsch, 2002).

Receptor Binding and Pharmacology

  • Compounds derived from this chemical are researched for their potential as sigma ligands, with different substituents affecting their affinity and selectivity for sigma 1 and sigma 2 binding sites, indicating its significance in medicinal chemistry (Moltzen, Perregaard & Meier, 1995).
  • Studies focus on systematic variations of substituents in the spiro compounds to determine their affinity for sigma(1)- and sigma(2)-receptors, highlighting the compound's role in the development of potent and selective sigma-receptor ligands (Maier & Wünsch, 2002).

Novel Synthetic Applications

  • The compound plays a role in the synthesis of orthogonally protected Cα,Cα‐Disubstituted amino acid analogs, showcasing its utility in creating building blocks for peptide synthesis (Hammarström et al., 2005).
  • Its use extends to the efficient synthesis of spirocyclic oxindole analogues, indicating its versatility in the creation of structurally diverse compounds (Teng, Zhang & Mendonça, 2006).

Miscellaneous Applications

  • Research includes the development of novel spiropiperidines as potential antihypertensive agents, demonstrating the compound's application in cardiovascular pharmacology (Clark et al., 1983).
  • It has been used in the discovery and synthesis of histone deacetylase (HDAC) inhibitors, which are crucial in cancer research and therapy (Varasi et al., 2011).

properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3H-1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-8-6-18(7-9-19)11-13-10-12(15(20)21)4-5-14(13)23-18/h4-5,10H,6-9,11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTMKPRHZSHKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Reactant of Route 3
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Reactant of Route 5
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Reactant of Route 6
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.